Welcome to the BenchChem Online Store!
molecular formula C19H37IO2 B8377917 Ethyl 17-iodoheptadecanoate

Ethyl 17-iodoheptadecanoate

Cat. No. B8377917
M. Wt: 424.4 g/mol
InChI Key: CLPNPQWSZWRIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07893286B2

Procedure details

Ethyl 17-hydroxy-heptadecanoate 79 (264 mg, 0.84 mmol), Ph3P (262 mg, 1 mmol) and imidazole (94 mg, 1.39 mmol) were dissolved in the mixture of CH2Cl2 (3 ml) and benzene (3 ml) and cooled to 0° C. Solid 12 (254 mg, 1 mmol) was added and the reaction mixture was stirred at 0° C. for 40 min. The reaction mixture was quenched by addition of MeOH (0.5 ml), diluted with EtOAc and washed with the aqueous NaHCO3—Na2S2O3 solution, dried over Na2SO4 and evaporated. Chromatography in hexane-EtOAc (97:3) afforded the product 80 (321 mg, 90%).
Name
Ethyl 17-hydroxy-heptadecanoate
Quantity
264 mg
Type
reactant
Reaction Step One
Name
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Solid 12
Quantity
254 mg
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.N1C=CN=C1.[I:47]C1C=CC(CCCCCCCCCCCCCCCCCCO)=CC=1>C(Cl)Cl.C1C=CC=CC=1>[I:47][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
Ethyl 17-hydroxy-heptadecanoate
Quantity
264 mg
Type
reactant
Smiles
OCCCCCCCCCCCCCCCCC(=O)OCC
Name
Quantity
262 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
94 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Solid 12
Quantity
254 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by addition of MeOH (0.5 ml)
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with the aqueous NaHCO3—Na2S2O3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ICCCCCCCCCCCCCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.